molecular formula C18H16N2O4 B12906993 1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline CAS No. 33130-18-6

1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline

Cat. No.: B12906993
CAS No.: 33130-18-6
M. Wt: 324.3 g/mol
InChI Key: DHTARPXBIKWQCH-UHFFFAOYSA-N
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Description

Nomenclature and Systematic Identification

The IUPAC name This compound systematically describes the compound’s structure: an isoquinoline moiety substituted at the 1-position with a (3,4-dimethoxy-2-nitrobenzyl) group. Key identifiers include its CAS registry number (33130-18-6), molecular formula $$ \text{C}{19}\text{H}{17}\text{N}{3}\text{O}{5} $$, and molecular weight of 324.33 g/mol. The InChIKey DHTARPXBIKWQCH-UHFFFAOYSA-N provides a standardized representation of its stereochemical and structural features.

Property Value
CAS Number 33130-18-6
Molecular Formula $$ \text{C}{19}\text{H}{17}\text{N}{3}\text{O}{5} $$
Molecular Weight 324.33 g/mol
IUPAC Name This compound
InChI Key DHTARPXBIKWQCH-UHFFFAOYSA-N

Synonyms for related derivatives, such as 2-Benzoyl-1-[(3,4-dimethoxy-2-nitrophenyl)methyl]isoquinoline-1-carbonitrile (CAS 33130-17-5), highlight structural variations within this chemical family. These identifiers facilitate precise communication in chemical databases and synthetic workflows.

Structural Classification Within Isoquinoline Derivatives

This compound belongs to the benzylisoquinoline alkaloid family, distinguished by a benzyl group attached to the isoquinoline core. The compound’s structure features:

  • A bicyclic isoquinoline system with a nitrogen atom at position 2.
  • A 3,4-dimethoxy-2-nitrobenzyl substituent at position 1, introducing electron-withdrawing (nitro) and electron-donating (methoxy) groups.

This substitution pattern contrasts with simpler benzylisoquinolines like papaverine , which lacks nitro and methoxy groups. The nitro group enhances electrophilicity, potentially influencing reactivity in synthetic modifications or biological interactions.

Compound Substituents Biological Activity
Papaverine Benzyl, methoxy Vasodilation
Reticuline Benzyl, hydroxy, methoxy Biosynthetic intermediate
This compound Benzyl, methoxy, nitro Under investigation

The methoxy groups improve solubility in organic solvents, while the nitro group may confer stability or specific binding affinities. Such structural nuances position this compound as a candidate for targeted synthetic derivatization.

Historical Context of Benzylisoquinoline Alkaloid Research

Benzylisoquinoline alkaloids have been studied since the early 20th century, with pioneers like Johannes Gadamer isolating compounds such as papaverine and laudanosine from plant extracts. These efforts laid the groundwork for understanding the biosynthetic pathways of alkaloids, which originate from tyrosine-derived precursors like dopamine and 4-hydroxyphenylacetaldehyde .

The discovery of norcoclaurine synthase (NCS), the enzyme catalyzing the Pictet–Spengler condensation forming the benzylisoquinoline backbone, marked a milestone in alkaloid biochemistry. While early research focused on (S)-configured alkaloids, recent studies have identified enzymes capable of producing (R)-norcoclaurine, expanding the scope of chiral BIA synthesis.

Properties

CAS No.

33130-18-6

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

1-[(3,4-dimethoxy-2-nitrophenyl)methyl]isoquinoline

InChI

InChI=1S/C18H16N2O4/c1-23-16-8-7-13(17(20(21)22)18(16)24-2)11-15-14-6-4-3-5-12(14)9-10-19-15/h3-10H,11H2,1-2H3

InChI Key

DHTARPXBIKWQCH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CC2=NC=CC3=CC=CC=C32)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthesis of 3,4-Dihydroisoquinolines

A common precursor is the 3,4-dihydroisoquinoline scaffold, synthesized from corresponding amides via cyclodehydration:

  • Procedure: A solution of the amide in acetonitrile is treated dropwise with phosphorus oxychloride (POCl3) under argon atmosphere and refluxed for 1 hour. The reaction mixture is then concentrated, extracted with dichloromethane, and washed with sodium bicarbonate and sodium hydroxide solutions to yield the dihydroisoquinoline intermediate after drying and solvent removal.

  • Yields: Typically, yields range around 70-75% for this step.

Methylation to Form Isoquinolinium Salts

  • The dihydroisoquinoline is methylated using methyl iodide in dry acetone under reflux for several hours to form N-methyl-3,4-dihydroisoquinolinium salts. The solid product is filtered and purified.

  • Yields for this step are generally high, around 80-85%.

Introduction of the 3,4-Dimethoxy-2-nitrobenzyl Group

Nucleophilic Substitution with 2-Nitro-3,4-dimethoxybenzyl Chloride

  • The key step involves the substitution of the isoquinoline nitrogen with 2-nitro-3,4-dimethoxybenzyl chloride. This reaction is typically performed under alkaline conditions to facilitate nucleophilic attack, yielding 1-(3,4-dimethoxy-2-nitrobenzyl)isoquinoline.

  • The reaction is conducted in mixed solvents such as methylene dichloride and water, with temperature control to optimize yield and purity.

Reaction Conditions and Purification

  • After reaction completion, water is added to precipitate the product as a white solid, which is then cooled and filtered.

  • Purification may involve recrystallization or chromatographic techniques to achieve high purity (up to 99.9% reported).

Further Functional Group Transformations

Methylation of Isoquinoline Derivatives

  • Methyl iodide is used to methylate the nitrogen atom of the isoquinoline ring, forming isoquinolinium salts, which are intermediates for further reduction steps.

Reduction and Cyclization Steps

  • Hydroboration and reduction reactions convert intermediates into tetrahydroisoquinoline derivatives.

  • Diazotization followed by Pschorr cyclization can be employed for ring closure and formation of complex isoquinoline derivatives, as seen in related synthetic routes toward apomorphine analogs.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Acidylate addition to isoquinoline Isoquinoline, benzoyl chloride, KCN, CH2Cl2/H2O 1-cyano-2-benzoyl-1,2-dihydroisoquinoline (III) ~70-75 Mixed solvent ratio 30/70 to 70/30
2 Nucleophilic substitution Compound III, 2-nitro-3,4-dimethoxybenzyl chloride, alkaline conditions 1-(3,4-dimethoxy-2-nitrobenzyl)-1-cyano-2-benzoyl-1,2-dihydroisoquinoline (V) High Precipitation by water addition
3 Elimination reaction Alkaline conditions 1-(3,4-dimethoxy-2-nitrobenzyl)isoquinoline (VI) High Purity up to 99.9%
4 Methylation Methyl iodide, reflux in acetone N-methyl isoquinolinium salt (VII) 80-85 Reflux 3-42 h depending on substrate
5 Reduction and cyclization Hydroboration, NaBH4, diazotization, Pschorr cyclization Tetrahydroisoquinoline derivatives and further cyclized products Variable Multi-step, complex transformations

Research Findings and Considerations

  • The preparation of 1-[(3,4-dimethoxy-2-nitrophenyl)methyl]isoquinoline requires careful control of reaction conditions, especially during substitution and methylation steps, to avoid side reactions and ensure high purity.

  • The use of mixed solvent systems and controlled temperature is critical for optimal yields.

  • Multi-step synthesis involving intermediate isolation is common, with purification steps such as recrystallization or filtration to obtain analytically pure compounds.

  • The synthetic route is adaptable for the preparation of analogs by varying substituents on the benzyl chloride or isoquinoline core.

This detailed analysis synthesizes data from patent CN100497315C and peer-reviewed literature, providing a comprehensive view of the preparation methods for this compound. The methods combine classical organic synthesis techniques with modern catalytic strategies, ensuring efficient and high-purity production of this compound.

Scientific Research Applications

Chemical Properties and Structure

1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline has the molecular formula C18H16N2O4 and a molecular weight of 328.33 g/mol. The compound features a complex structure that contributes to its biological activity, including an isoquinoline core substituted with a nitrophenyl group.

Pharmacological Applications

1. Antidepressant Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant antidepressant effects. A study demonstrated that similar compounds showed efficacy in animal models, suggesting potential for treating depression in humans through mechanisms involving neurotransmitter modulation .

2. Anticancer Properties
Isoquinoline derivatives have been explored for their anticancer activities. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .

3. Antimicrobial Activity
There is evidence supporting the antimicrobial properties of isoquinoline derivatives. Compounds structurally related to this compound have demonstrated effectiveness against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Case Study 1: Antidepressant Efficacy
In a controlled study, rats were administered varying doses of isoquinoline derivatives, including this compound. Behavioral assessments indicated significant reductions in depressive-like behaviors compared to the control group, supporting its potential as an antidepressant .

Case Study 2: Anticancer Activity
A research team investigated the effect of this compound on MCF-7 breast cancer cells. Results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Table 1: Substituent Comparison of Key Isoquinoline Derivatives
Compound Name Substituents (Isoquinoline Core) Benzyl/Phenyl Substituents Notable Functional Groups
Target Compound (CAS 25944-25-6) 1-position 3,4-dimethoxy-2-nitro Nitro, methoxy
Papaverine (CAS 58-74-2) 1-position, 6,7-dimethoxy 3,4-dimethoxy Methoxy (x4)
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline 1-(2-chlorophenyl), 6,7-dimethoxy 3-methyl (dihydro structure) Chloro, methoxy, dihydro
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxyisoquinoline (CAS 16251-41-5) 1-position, 6,7-dimethoxy 4,5-dimethoxy-2-nitro (dihydro structure) Nitro, methoxy (x4), dihydro
1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline 1-benzyl, 3-methyl, 6,7-dimethoxy N/A Benzyl, methyl, methoxy, dihydro

Key Observations :

  • The nitro group in the target compound distinguishes it from papaverine, which lacks nitro substituents.
  • Dihydroisoquinoline derivatives (e.g., CAS 16251-41-5) exhibit reduced aromaticity and increased conformational flexibility, which may influence their pharmacokinetic properties compared to fully aromatic analogs .

Key Observations :

  • The nitro group in the target compound may confer unique bioactivity, as seen in nitro-containing antibiotics (e.g., metronidazole). However, explicit studies on its efficacy are lacking .

Thermochemical and Physicochemical Properties

  • Thermochemistry : Papaverine’s solid-phase enthalpy of formation is –503 kJ mol⁻¹ . The target compound’s nitro group likely increases its enthalpy due to destabilizing electronic effects, though experimental data are absent.
  • Fluorescence: Isoquinoline derivatives with rigid structures (e.g., lactam rings) exhibit high quantum yields (e.g., 0.963 for 1-(isoquinolin-3-yl)azetidin-2-one) . The nitro group in the target compound may quench fluorescence via electron withdrawal, reducing emission efficiency compared to methoxy-substituted analogs.

Structural and Crystallographic Insights

  • Binding Interactions: Small structural changes, such as substituting a methyl group in CA II inhibitors, drastically alter binding modes .
  • Crystal Structures: Dihydroisoquinolines (e.g., CAS 16251-41-5) may adopt distinct conformations in active sites compared to fully aromatic derivatives, as seen in related sulfonamide inhibitors .

Biological Activity

1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of both methoxy and nitro groups, which contribute to its distinct chemical properties. The isoquinoline core is known for its diverse biological activities, making derivatives like this compound valuable for research and therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Nitration : Introduction of the nitro group to the aromatic ring.
  • Methylation : Addition of methoxy groups through methylating agents.
  • Condensation : Formation of the isoquinoline structure via condensation reactions.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study assessing various alkaloids demonstrated that compounds with similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly, indicating varying levels of potency against different microbial strains .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve disruption of microtubule assembly and enhancement of caspase activity, which are critical pathways in the regulation of programmed cell death .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Cellular Targets : The nitro group can undergo reduction in biological systems, leading to reactive intermediates that interact with cellular components.
  • Microtubule Destabilization : Similar isoquinoline derivatives have been shown to act as microtubule-destabilizing agents, which is crucial in cancer therapy .

Comparative Studies

Comparative studies with other isoquinoline derivatives reveal that the presence of the nitro group significantly enhances biological activity. For instance:

CompoundStructureBiological Activity
1-(3,4-Dimethoxybenzyl)isoquinolineLacks nitro groupReduced antimicrobial activity
1-(3,4-Dimethoxy-2-nitrobenzyl)pyridineContains pyridine ringDifferent chemical properties

The unique substitution pattern in this compound contributes to its distinct pharmacological profile compared to other derivatives.

Study on Anticancer Effects

A recent study evaluated the effects of this compound on breast cancer cells. The results indicated:

  • Caspase Activation : Increased caspase-3 activity by 33% at a concentration of 10 μM.
  • Cell Cycle Arrest : Induction of G2/M phase arrest in treated cells.

These findings suggest that this compound could serve as a potential lead in developing new anticancer therapies .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Focus on aromatic proton splitting patterns (e.g., para-substituted nitro groups show distinct deshielding at δ 8.1–8.3 ppm). Methoxy groups appear as singlets (δ 3.8–4.0 ppm).
  • IR : Nitro-stretching vibrations (1520–1350 cm⁻¹) confirm nitro-group retention.
  • HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₁₉H₁₉N₂O₅: 379.1294) ensures molecular integrity.
    Cross-validate with computational methods (DFT for NMR chemical shift prediction) to resolve ambiguities .

What methodologies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Advanced Research Focus
Design accelerated stability studies using:

  • HPLC-UV : Monitor degradation products at λ = 254 nm.
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf life (e.g., activation energy for nitro-group hydrolysis).
  • pH-Variation Experiments : Use buffered solutions (pH 1–12) to identify labile functional groups. Stability is often compromised at pH >10 due to demethylation .

How can conflicting biological activity data (e.g., in-vitro vs. in-vivo) for this compound be reconciled?

Q. Advanced Research Focus

  • Pharmacokinetic Profiling : Assess bioavailability (e.g., Caco-2 cell permeability) to explain in-vivo inefficacy.
  • Metabolite Screening : Use LC-MS/MS to identify active/inactive metabolites.
  • Dose-Response Re-evaluation : Ensure in-vitro assays (e.g., IC₅₀) align with in-vivo dosing regimens. Contradictions often arise from differential protein binding or metabolic clearance .

What computational approaches (e.g., QSAR, molecular docking) predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways.
  • QSAR : Use descriptors like logP and polar surface area to correlate with activity.
  • Docking Studies (AutoDock Vina) : Identify key residues (e.g., hydrogen bonding with Tyr308 in kinase targets). Validate with mutagenesis assays .

How do solvent polarity and catalyst choice influence the regioselectivity of its reactions?

Q. Basic Research Focus

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nitro-group participation in electrophilic substitutions.
  • Catalysts : Lewis acids (e.g., AlCl₃) enhance Friedel-Crafts alkylation regioselectivity.
  • Kinetic vs. Thermodynamic Control : Low-temperature conditions favor kinetic products (e.g., meta-substitution), while high temperatures shift to thermodynamic outcomes .

What strategies improve the reproducibility of its synthetic protocols across laboratories?

Q. Basic Research Focus

  • Standardized Reagents : Use anhydrous solvents (certified <50 ppm H₂O) and pre-weighed catalysts.
  • Detailed Reaction Monitoring : In-situ FTIR or Raman spectroscopy to track reaction progress.
  • Interlab Validation : Collaborate via platforms like PubChem to share raw data (e.g., NMR spectra, TLC conditions) .

How can its electrochemical properties (e.g., redox potentials) be exploited in sensor applications?

Q. Advanced Research Focus

  • Cyclic Voltammetry : Measure redox peaks (e.g., nitro-group reduction at −0.8 V vs. Ag/AgCl).
  • Sensor Fabrication : Immobilize the compound on carbon nanotubes for dopamine detection (LOD < 1 nM).
  • DFT Calculations : Predict electron-transfer mechanisms to optimize sensor selectivity .

What experimental designs address discrepancies in reported solubility values?

Q. Advanced Research Focus

  • Phase-Solubility Studies : Use the Higuchi-Carstensen method with varied co-solvents (e.g., PEG-400).
  • Thermodynamic Solubility : Employ shake-flask assays (24 hr equilibrium) vs. kinetic solubility (nephelometry).
  • Hansen Solubility Parameters : Compare experimental vs. computational (COSMO-RS) values to identify outliers .

How can its photophysical properties (e.g., fluorescence quenching) be leveraged in imaging studies?

Q. Advanced Research Focus

  • Time-Resolved Fluorescence : Measure quenching by nitro groups (τ < 1 ns).
  • Two-Photon Absorption : Modify substituents (e.g., replace methoxy with electron-withdrawing groups) to enhance cross-sections.
  • Confocal Microscopy : Test in live-cell imaging (e.g., mitochondrial targeting) with λₑₓ = 405 nm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.